molecular formula C8H10INO2S B14205987 Methanesulfonamide, N-[(2-iodophenyl)methyl]- CAS No. 791065-79-7

Methanesulfonamide, N-[(2-iodophenyl)methyl]-

Cat. No.: B14205987
CAS No.: 791065-79-7
M. Wt: 311.14 g/mol
InChI Key: UIAGPHQCPUHBER-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[(2-iodophenyl)methyl]- is a sulfonamide derivative of iodobenzene. It is known for its pharmacological and biological activities. The compound has a molecular formula of C7H8INO2S and a molecular weight of 297.12 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[(2-iodophenyl)methyl]- typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[(2-iodophenyl)methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents and mild temperatures.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Methanesulfonamide, N-[(2-iodophenyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[(2-iodophenyl)methyl]- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-(2-iodophenyl)-N-(methylsulfonyl)-
  • Methanesulfonamide, N-(2-iodophenyl)-N-[2-(methylsulfonyl)-2-propen-1-yl]-
  • Methanesulfonamide, N-(2-iodophenyl)-N-(methylsulfonyl)-

Uniqueness

Methanesulfonamide, N-[(2-iodophenyl)methyl]- is unique due to its specific substitution pattern and the presence of both sulfonamide and iodine functionalities. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

791065-79-7

Molecular Formula

C8H10INO2S

Molecular Weight

311.14 g/mol

IUPAC Name

N-[(2-iodophenyl)methyl]methanesulfonamide

InChI

InChI=1S/C8H10INO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3

InChI Key

UIAGPHQCPUHBER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1I

Origin of Product

United States

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